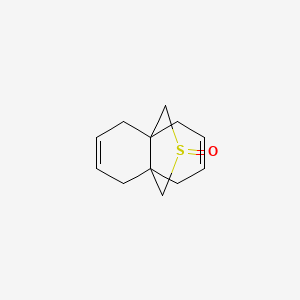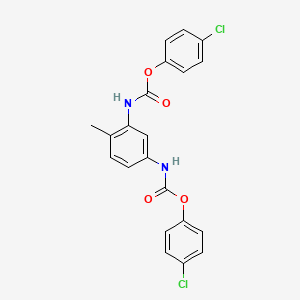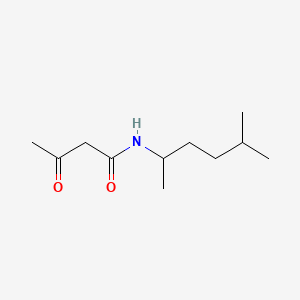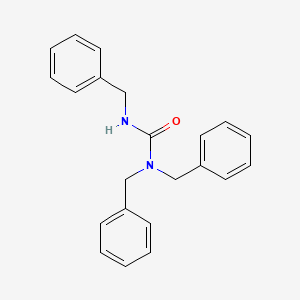
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C17H36BrNO2 . It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of N,N,N-trimethyl-1-oxo-2-dodecanaminium with ethyl bromide under controlled conditions . The reaction is carried out in a solvent such as acetone, and the temperature is maintained to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the purity and yield of the product. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases that facilitate the substitution of the bromide ion.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride may be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and permeability.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to disrupt microbial cell membranes.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-trimethyl-1-dodecanaminium bromide: Similar in structure but lacks the ethoxy group.
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium bromide: Similar structure with a longer alkyl chain.
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific combination of an ethoxy group and a quaternary ammonium structure, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to its analogs .
Eigenschaften
CAS-Nummer |
10558-30-2 |
|---|---|
Molekularformel |
C17H36BrNO2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(1-ethoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16(18(3,4)5)17(19)20-7-2;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UCPHZXWYOVXANS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)




![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)
